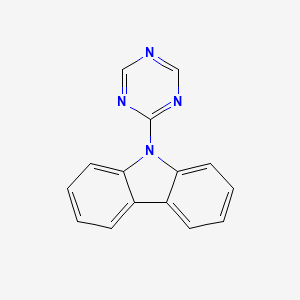

9-(1,3,5-Triazin-2-yl)-9H-carbazole

Description

9-(1,3,5-Triazin-2-yl)-9H-carbazole is a carbazole-triazine hybrid compound characterized by a carbazole donor linked to a 1,3,5-triazine acceptor. This structure enables intramolecular charge transfer (ICT), making it highly relevant in optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs) . Synthesized via nucleophilic substitution between carbazole derivatives and cyanuric chloride or its analogs (e.g., 4,6-diphenyl-1,3,5-triazine), the compound exhibits intense blue fluorescence in solution and solid states . Key properties include high thermal stability (decomposition temperatures >300°C) and balanced HOMO-LUMO energy levels (~5.8–6.0 eV and ~2.8–3.0 eV, respectively), which facilitate efficient hole and electron transport in OLED devices .

Properties

Molecular Formula |

C15H10N4 |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

9-(1,3,5-triazin-2-yl)carbazole |

InChI |

InChI=1S/C15H10N4/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)19(13)15-17-9-16-10-18-15/h1-10H |

InChI Key |

XAILXJAVXFVNHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=NC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3,5-Triazin-2-yl)-9H-carbazole typically involves the reaction of carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. The reaction proceeds through the substitution of one of the chlorine atoms in cyanuric chloride by the nitrogen atom of carbazole, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(1,3,5-Triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

9-(1,3,5-Triazin-2-yl)-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(1,3,5-Triazin-2-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in diseases like Alzheimer’s .

Comparison with Similar Compounds

Table 1: Key Structural and Photophysical Parameters

Key Observations:

Substituent Effects :

- Phenyl vs. Heterocyclic Groups : BTTC, which incorporates a dibenzothiophene moiety, shows a red-shifted electroluminescence (516 nm) compared to phenyl-substituted CTRZ (449 nm) due to enhanced conjugation .

- Chlorine Substitution : The dichloro derivative () exhibits blue fluorescence in the solid state but lacks device efficiency data, limiting its practical utility .

Thermal Stability :

BTTC demonstrates the highest thermal decomposition temperature (412°C), attributed to the rigid dibenzothiophene structure, whereas Cz–Ph–TRZ shows lower stability (365°C) due to less steric hindrance .

HOMO-LUMO Tuning :

DCzTRZ and CTRZ share identical HOMO-LUMO levels, but DCzTRZ’s dual carbazole units improve charge balance in devices, achieving a higher external quantum efficiency (EQE) of 21.9% in green phosphorescent OLEDs (PhOLEDs) .

Device Performance

Table 2: OLED Performance Metrics

Key Findings:

BTTC Superiority : BTTC achieves a record current efficiency of 69.3 cd/A in green PhOLEDs, outperforming CTRZ derivatives due to its lower efficiency roll-off (<10% at 1000 cd/m²) .

Role of Triazine Position : Meta-substituted triazine (mCTRZ) in shows broader charge recombination zones than para-substituted analogs, but para-substitution (e.g., DCzTRZ) enhances thermal stability and device longevity .

Exciplex Formation : Cz–Ph–TRZ forms exciplexes with PtN7N emitters, red-shifting emission spectra by 30 nm compared to pyrimidine-based hosts, which is critical for color tuning .

Challenges and Contradictions

Inconsistent Data : Early studies on CTRZ analogs reported conflicting HOMO-LUMO values (±0.2 eV), resolved through systematic TD-DFT analyses using hybrid functionals like B3LYP .

Solid vs. Solution Emission : The 9-(4,6-dimethyl-triazin-2-yl) variant () emits blue light in the solid state but yellow-green in solution due to conformational flexibility, complicating its application in thin-film devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.